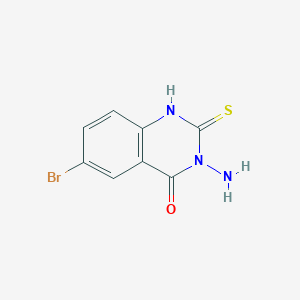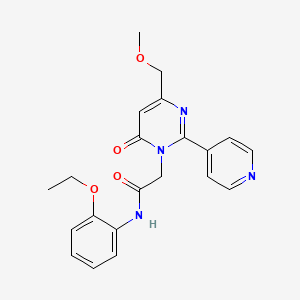![molecular formula C21H19N5O2 B2585548 3-フェニル-5-[4-(2H-1,2,3-トリアゾール-2-イル)ピペリジン-1-カルボニル]-2,1-ベンゾオキサゾール CAS No. 2200625-88-1](/img/structure/B2585548.png)
3-フェニル-5-[4-(2H-1,2,3-トリアゾール-2-イル)ピペリジン-1-カルボニル]-2,1-ベンゾオキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring fused with a phenyl group, a piperidine ring, and a triazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
科学的研究の応用
3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industry: It is investigated for its potential use as a catalyst in various chemical reactions.
作用機序
Target of Action
1,2,3-Triazoles are known to have a wide range of biological activities and good pharmacodynamic and pharmacokinetic profiles . They have been found to bind to a range of proteins . Benzoxazoles are also known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .
Mode of Action
The mode of action of 1,2,3-triazoles often involves interactions with proteins, influencing various biological processes . Benzoxazoles can also interact with various biological targets, leading to a range of effects .
Biochemical Pathways
1,2,3-triazoles and benzoxazoles can influence a variety of pathways due to their ability to interact with multiple targets .
Result of Action
Compounds containing 1,2,3-triazole or benzoxazole moieties can have a range of effects, including antibacterial, antiviral, and anticancer activities .
Action Environment
The properties of 1,2,3-triazoles and benzoxazoles can be influenced by factors such as ph and temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the reduction of a pyridine derivative using hydrogenation or other reducing agents.
Attachment of the Triazole Moiety: The triazole moiety can be introduced through a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole moiety and are known for their antimicrobial and anticancer activities.
Benzoxazole Derivatives: Compounds with a benzoxazole ring are studied for their potential use in organic electronics and as fluorescent probes.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole is unique due to its combination of three distinct moieties: benzoxazole, triazole, and piperidine. This unique structure imparts a diverse range of chemical and biological properties, making it a versatile compound for various scientific research applications.
特性
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-21(25-12-8-17(9-13-25)26-22-10-11-23-26)16-6-7-19-18(14-16)20(28-24-19)15-4-2-1-3-5-15/h1-7,10-11,14,17H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFRMGGDWULSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-propyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2585465.png)
![1-(2,3-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2585467.png)
![N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)


![2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2585473.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)


![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)
![4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2585482.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2585484.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)
